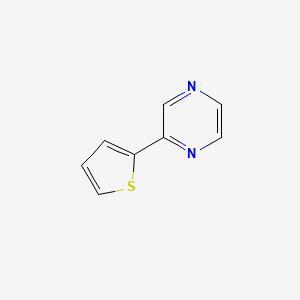

2-(Thiophen-2-yl)pyrazine

Vue d'ensemble

Description

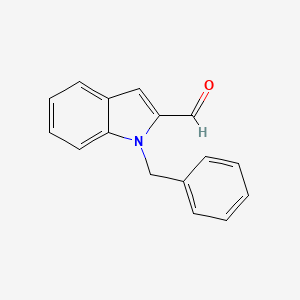

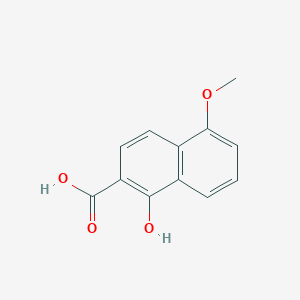

2-(Thiophen-2-yl)pyrazine is a heterocyclic compound that contains a pyrazine ring and a thiophene ring . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories since 1876 . They play a significant role as intermediates for pharmaceuticals, agricultural chemicals , and display a large number of pharmaceutical activities .

Synthesis Analysis

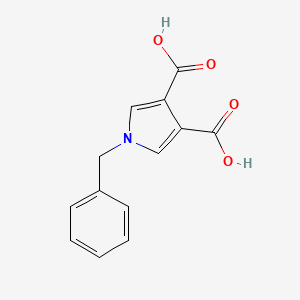

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The target pyrazine analogs were confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis

The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)pyrazine can be analyzed using various spectroscopic techniques. For instance, the chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values .Applications De Recherche Scientifique

Antimicrobial Applications

Compounds related to 2-(Thiophen-2-yl)pyrazine have been found to possess promising antimicrobial potential, with some showing minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL . This suggests that 2-(Thiophen-2-yl)pyrazine could be explored for its efficacy against various microbial strains, potentially leading to new antimicrobial agents.

Organic Electronics

The structural motif of thiophene and pyrazine is often utilized in the synthesis of π-conjugated polymers for organic electronics applications . These polymers can be used in devices like dopant-free perovskite solar cells, offering a pathway for sustainable energy solutions.

Chemosensor Development

Derivatives of thiophene-pyrazine have been evaluated for their selectivity with various metal ions, indicating their potential as chemosensors . 2-(Thiophen-2-yl)pyrazine could be developed into fluorescent probes for environmental and biological sample analysis.

Donor-Acceptor Systems in Organic Semiconductors

The combination of thiophene as a donor unit and pyrazine as an acceptor unit is significant in creating materials for organic semiconductors . This suggests that 2-(Thiophen-2-yl)pyrazine could be part of novel materials with enhanced electronic properties.

Conjugated Polymer Synthesis

Conjugated polymers based on thiophene and pyrazine rings have been synthesized and characterized for their potential in various applications, including optoelectronics . This indicates that 2-(Thiophen-2-yl)pyrazine could contribute to the development of new polymeric materials with desirable electronic characteristics.

Photovoltaic Materials

The structural components of thiophene and pyrazine are integral in the design of photovoltaic materials . Research into 2-(Thiophen-2-yl)pyrazine could lead to advancements in solar energy harvesting technologies.

Molecular Electronics

Molecules containing thiophene and pyrazine units have been explored for their electronic properties, which are crucial for molecular electronics . This implies that 2-(Thiophen-2-yl)pyrazine might be a candidate for developing molecular-scale electronic devices.

Sensor Technology

Due to its potential selectivity and sensitivity towards different metal ions, 2-(Thiophen-2-yl)pyrazine could be utilized in sensor technology, particularly in detecting environmental pollutants or biological markers .

Mécanisme D'action

Target of Action

2-(Thiophen-2-yl)pyrazine is an organic compound with a variety of chemical properties . It has been found to interact with Fe3+ ions , suggesting that its primary targets could be metal ions in biological systems.

Mode of Action

The compound interacts with its targets through a process known as chelation, where it forms a complex with metal ions . This interaction results in significant changes in the absorption pattern of the compound, particularly in the presence of Fe3+ ions .

Biochemical Pathways

For instance, it could potentially affect the PI3Kα/mTOR pathway, which has been associated with other thiophene derivatives .

Pharmacokinetics

Its solubility in various organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane suggests it may have good bioavailability

Result of Action

For instance, it has been suggested that it could serve as a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .

Action Environment

The action, efficacy, and stability of 2-(Thiophen-2-yl)pyrazine can be influenced by various environmental factors. For instance, its sensitivity to weak bases and acids, as well as its susceptibility to oxidation by oxygen , suggests that pH and oxidative conditions could impact its action. Additionally, its potential use in organic electronic materials synthesis indicates that it could be influenced by factors such as temperature and light exposure.

Orientations Futures

Propriétés

IUPAC Name |

2-thiophen-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYLIJOOZNIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482416 | |

| Record name | thienyl pyrazinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyrazine | |

CAS RN |

56421-72-8 | |

| Record name | thienyl pyrazinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1626369.png)

![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)